Syringaresinol-di-O-glucoside
Overview
Description
Mechanism of Action
Target of Action
Syringaresinol-di-O-glucoside (SOG), also known as Acanthoside D, primarily targets insulin secretion and oxidative stress pathways . It has been found to promote insulin secretion and decrease oxidative stress markers in animal models .
Mode of Action
SOG interacts with its targets by promoting insulin secretion and decreasing oxidative stress markers. It has been found to decrease total cholesterol (TC), triglyceride (TG), low-density lipoprotein cholesterol (LDL-C), very low-density lipoprotein cholesterol (VLDL-C), free fatty acid (FFA), malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), aspartate transaminase (AST), alanine transaminase (ALT) and alkaline phosphatase (ALP) levels in the kidneys of mice . Furthermore, SOG treatment could significantly downregulate the expressions of nitrotyrosine and transforming growth factor‑β1 in diabetic mice .
Biochemical Pathways
SOG affects the insulin secretion pathway and the oxidative stress pathway . It promotes insulin secretion, which is crucial for the regulation of blood glucose levels . It also decreases oxidative stress markers, which play a role in the pathogenesis of various diseases, including diabetes .
Pharmacokinetics
It is known that the compound is orally administered in animal models
Result of Action
The action of SOG results in a significant antidiabetic effect in animal models. It promotes insulin secretion and decreases various markers of oxidative stress . This leads to a decrease in blood glucose levels and an improvement in the symptoms of diabetes .
Biochemical Analysis
Biochemical Properties
Syringaresinol-di-O-glucoside interacts with various enzymes, proteins, and other biomolecules. It is metabolized through glucuronidation, which may be due to its ability to inhibit mucin gene expression and increase protocatechuic acid levels . This compound has also been shown to have cytotoxic effects in cultured cells by inducing apoptosis and cell death .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to suppress proinflammatory mediators in SW982 human synovial sarcoma cells by inhibiting activating protein-1 and/or nuclear factor-kappaB activities . It also exhibits an antidiabetic effect on streptozotocin-induced diabetic mice .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to promote insulin secretion and decrease total cholesterol, triglyceride, low-density lipoprotein cholesterol, very low-density lipoprotein cholesterol, free fatty acid, malondialdehyde, superoxide dismutase, catalase, aspartate transaminase, alanine transaminase, and alkaline phosphatase levels in the kidneys of mice . It also significantly downregulates the expressions of nitrotyrosine and transforming growth factor-β1 in diabetic mice .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to induce a significant antidiabetic effect in mice when administered at doses of 25, 50, and 75 mg/kg
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to reduce neurotoxicity induced by glutamate by 19.3% in PC12 cells when used at a concentration of 10 µM
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized through glucuronidation
Preparation Methods
Synthetic Routes and Reaction Conditions: Syringaresinol-di-O-glucoside can be synthesized through the glycosylation of syringaresinol. The reaction typically involves the use of glycosyl donors and catalysts under controlled conditions to achieve the desired glucoside .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as Polygonatum sibiricum. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Syringaresinol-di-O-glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidative products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the glucoside moieties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles under basic conditions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
Scientific Research Applications
Chemistry: Syringaresinol-di-O-glucoside is used as a precursor in the synthesis of various bioactive compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its antioxidative properties. It has been shown to reduce oxidative stress in cellular models .
Medicine: The compound exhibits significant antidiabetic effects by promoting insulin secretion and regulating lipid metabolism. It is also investigated for its neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases .
Industry: In the industrial sector, this compound is used in the formulation of health supplements and functional foods due to its health benefits .
Comparison with Similar Compounds
Pinoresinol-di-O-glucoside: Another lignan glucoside with similar antioxidative properties.
Eleutheroside E: A compound derived from pinoresinol with neuroprotective effects.
Uniqueness: Syringaresinol-di-O-glucoside is unique due to its dual glucoside moieties, which enhance its solubility and bioavailability. Its combined antidiabetic and antioxidative effects make it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16-,21-,22-,23-,24-,25+,26+,27-,28-,29+,30+,33+,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDULTAFAQRACT-NYYYOYJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@@H]4CO[C@H]([C@@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331965 | |
Record name | Liriodendrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66791-77-3 | |
Record name | (-)-Syringaresinol diglucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66791-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Liriodendrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Acanthoside D is a lignan glycoside commonly found in various plant species, particularly those belonging to the Araliaceae family, such as Acanthopanax species (e.g., Acanthopanax sessiliflorus, Acanthopanax senticosus) [, , , , , , , , ]. It is also found in other plant families, including Gentianaceae, Fabaceae, and Salicaceae [, , ].
ANone: The molecular formula of Acanthoside D is C36H48O12 and its molecular weight is 676.76 g/mol [].
ANone: Acanthoside D has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy (both 1D and 2D) and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) [, , ]. These techniques provide information about the compound's structure, including the connectivity of atoms and the presence of functional groups. Additionally, circular dichroism (CD) spectroscopy has been used to distinguish Acanthoside D from its diastereomer, Eleutheroside E [, ].
ANone: Plants containing Acanthoside D have been traditionally utilized for their tonic, sedative, and antispasmodic properties []. For instance, Acanthopanax species, rich in Acanthoside D, are used in traditional medicine for ailments like lumbago, neuralgia, palsy, and as a general tonic [].
ANone: Studies on Acanthopanax chilsanensis have revealed varying Acanthoside D content in different parts of the plant. The stem exhibited the highest concentration (18.95 mg/100 g), followed by the root (8.10 mg/100 g) and fruit (2.85 mg/100 g) [, ]. Research on Acanthopanax senticosus demonstrated that ethanol extraction yielded higher Acanthoside D content compared to supercritical fluid extraction using carbon dioxide [, ]. Further investigation into optimizing extraction parameters, such as ethanol concentration and extraction time, showed that a higher initial ethanol concentration (above 40%) resulted in greater Acanthoside D content in Eleutherococcus senticosus extracts [].
ANone: Acanthoside D has demonstrated potential in various pharmacological activities. Research suggests it may have anti-inflammatory effects, potentially beneficial for conditions like arthritis [, , ]. Studies using Acanthopanax divaricatus var. chiisanensis aqueous extract, rich in Acanthoside D, showed potential in ameliorating blood pressure via a nitric oxide-dependent mechanism []. Furthermore, Acanthoside D exhibited protective effects against hydrogen peroxide-induced apoptosis in H9c2 cardiomyoblasts, indicating potential cardioprotective properties [].
ANone: Studies on Acanthopanax divaricatus var. albeofructus and its constituents, including Acanthoside D, showed promising inhibitory effects on lung inflammation []. Acanthoside D, along with other isolated compounds, effectively suppressed the production of inflammatory markers, IL-6 and nitric oxide, in IL-1β-treated lung epithelial cells and lipopolysaccharide (LPS)-treated alveolar macrophages. These findings suggest that Acanthoside D may contribute to the anti-inflammatory effects observed in A. divaricatus var. albeofructus, potentially offering therapeutic benefits for lung inflammation.
ANone: While research on Acanthoside D's interaction with specific enzymes like drug transporters and metabolizing enzymes is limited, there's evidence suggesting its potential involvement. For instance, fermentation of Acanthopanax sessiliflorus bark led to a decrease in Acanthoside D levels alongside an increase in syringaresinol content, indicating possible biotransformation by microbial enzymes []. Further investigation into Acanthoside D's influence on specific enzymes like drug transporters and metabolizing enzymes is crucial to gain a comprehensive understanding of its pharmacological profile. This knowledge can be leveraged to develop effective strategies to either mitigate or enhance these interactions, potentially optimizing its therapeutic application.
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